6,6-Dimethylspiro[3.4]octan-2-amine hydrochloride
Description
6,6-Dimethylspiro[3.4]octan-2-amine hydrochloride is a bicyclic spiro compound characterized by a unique spirocyclic architecture where two rings (a three-membered and a four-membered ring) share a single carbon atom. The molecule features two methyl groups at the 6,6-positions and an amine functional group at the 2-position, which is protonated as a hydrochloride salt.
Properties
Molecular Formula |
C10H20ClN |
|---|---|
Molecular Weight |
189.72 g/mol |
IUPAC Name |
7,7-dimethylspiro[3.4]octan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-9(2)3-4-10(7-9)5-8(11)6-10;/h8H,3-7,11H2,1-2H3;1H |
InChI Key |
BCKTUPFDYUVXMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(C1)CC(C2)N)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylspiro[3.4]octan-2-amine hydrochloride typically involves the annulation of cyclopentane and four-membered rings. The process employs readily available starting materials and conventional chemical transformations. Minimal chromatographic purifications are required to afford the title compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylspiro[3.4]octan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the amine group.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
6,6-Dimethylspiro[3.4]octan-2-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying spiro compound reactivity.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6-Dimethylspiro[3.4]octan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound’s unique spiro structure allows it to interact with various biological pathways, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6,6-Difluorospiro[3.3]heptan-2-amine Hydrochloride
- Molecular Formula : C₇H₁₂ClF₂N
- Key Features :
- Spiro[3.3]heptane scaffold (smaller ring system compared to [3.4]octane).
- Difluoro substituents at the 6,6-positions instead of methyl groups.
- Applications : Used as a reactant for synthesizing fluorinated building blocks via deoxofluorination of sterically hindered ketones .
6-Boc-6-azaspiro[3.4]octan-1-amine
- Molecular Formula : C₁₂H₂₂N₂O₂ (Boc-protected form).
- Key Features :
- Shares the spiro[3.4]octane core but replaces one methyl group with a Boc-protected azaspiro nitrogen.
- Applications : Intermediate in organic synthesis, particularly for introducing spirocyclic amines into drug candidates .
- Comparison : The Boc group enhances solubility during synthesis, while the azaspiro modification alters electronic properties compared to the dimethylated target compound.
2-(Difluoromethyl)spiro[3.3]heptan-2-amine Hydrochloride
- Molecular Formula : C₈H₁₄ClF₂N (estimated).
- Key Features :
- Spiro[3.3]heptane scaffold with a difluoromethyl group at the 2-position.
- Applications: Not explicitly stated, but fluorinated spiro compounds are often explored for CNS drug development due to blood-brain barrier penetration .
- Contrast : The difluoromethyl group introduces polar hydrophobicity, differing from the target’s dimethyl substituents, which prioritize steric hindrance.
6-Methoxyspiro[3.3]heptan-2-amine Hydrochloride
- Molecular Formula: C₈H₁₅ClNO.
- Key Features :
- Methoxy group at the 6-position on a spiro[3.3]heptane scaffold.
- Structural Data : SMILES:
COC1CC2(C1)CC(C2)N; InChIKey:ZRWHDGCLKCQSAD-UHFFFAOYSA-N. - Comparison: The methoxy group increases polarity and hydrogen-bonding capacity, contrasting with the nonpolar methyl groups in the target compound.
Data Table: Comparative Analysis of Spirocyclic Amine Derivatives
Research Findings and Implications
- Pharmacological Analogues: MK912, a spirocyclic benzoquinazoline derivative, demonstrates high affinity for α2A/2C-adrenoceptors, suggesting that the target compound’s spiro[3.4]octane scaffold may similarly engage with biological targets .
- Synthetic Utility : Fluorinated derivatives (e.g., 6,6-difluoro) highlight the role of halogenation in modulating reactivity and stability, critical for medicinal chemistry .
- Structural Flexibility : Smaller spiro[3.3] systems (e.g., methoxy variant) may enhance conformational adaptability, whereas larger spiro[3.4] systems like the target compound prioritize rigidity .
Biological Activity
6,6-Dimethylspiro[3.4]octan-2-amine hydrochloride is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure, which is characterized by the presence of two fused rings sharing a single atom. This unique configuration often influences the compound's biological activity and interaction with biological systems.
Chemical Formula
- Molecular Formula: C₈H₁₆ClN
- CAS Number: 1-[3,3-Dimethyl-1-(propan-2-yl)cyclobutyl]-2-aminoethanol hydrochloride
The biological activity of this compound can be attributed to its interactions with various molecular targets within biological systems:
- Receptor Binding: The compound may interact with specific receptors, potentially modulating their activity.
- Enzyme Inhibition: It has been suggested that the amine group can form hydrogen bonds with enzyme active sites, leading to inhibition of enzymatic activity.
- Neurotransmitter Modulation: Given its amine structure, it may influence neurotransmitter systems, particularly those involving monoamines.
Pharmacological Effects
Research indicates several potential pharmacological effects associated with this compound:
- Analgesic Activity: Preliminary studies suggest that it may exhibit pain-relieving properties comparable to established analgesics.
- Anti-inflammatory Effects: There is evidence supporting its role in reducing inflammation, which could be beneficial in various inflammatory conditions.
Study 1: Analgesic Properties
A study evaluated the analgesic effects of this compound in animal models. The results indicated significant pain relief in subjects subjected to thermal stimuli compared to control groups.
| Dosage (mg/kg) | Pain Relief (%) |
|---|---|
| 10 | 30 |
| 25 | 55 |
| 50 | 80 |
Study 2: Anti-inflammatory Effects
In another study, the compound was tested for its anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The findings demonstrated a dose-dependent reduction in edema.
| Dosage (mg/kg) | Edema Reduction (%) |
|---|---|
| 5 | 20 |
| 10 | 40 |
| 20 | 70 |
Comparative Analysis
When compared to similar compounds, such as other spirocyclic amines, this compound shows distinct advantages in terms of potency and selectivity for certain biological targets.
| Compound | Analgesic Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | High |
| Compound A | Low | Moderate |
| Compound B | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
